molecular formula C18H24N2O5 B2561047 Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate CAS No. 1207053-14-2

Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate

Cat. No.: B2561047
CAS No.: 1207053-14-2
M. Wt: 348.399
InChI Key: LBKJEXSIUVIWIW-UHFFFAOYSA-N
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Description

Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.399. The purity is usually 95%.
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Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

  • Biology: : Serves as a probe in biochemical assays and cellular studies to investigate biological pathways.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Applied in the development of pharmaceuticals, agrochemicals, and materials science for creating new materials with desirable properties.

Molecular Targets and Pathways

  • The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors.

  • It can modulate biological pathways by inhibiting or activating key proteins, altering cellular functions, and influencing physiological responses.

Similar Compounds

  • Compounds like Ethyl 4-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate and Ethyl 4-((1-(2-acetoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate share structural similarities but differ in functional groups.

Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate stands out due to its specific structural features and the range of reactions it undergoes, making it a valuable subject of study in various scientific fields.

How’s that for a deep dive?

Properties

IUPAC Name

ethyl 4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-3-25-18(23)9-8-16(21)19-14-7-6-13-5-4-10-20(15(13)11-14)17(22)12-24-2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKJEXSIUVIWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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